molecular formula C9H10BrClO B13365426 1-(1-Bromo-2-chloroethyl)-4-methoxybenzene

1-(1-Bromo-2-chloroethyl)-4-methoxybenzene

Cat. No.: B13365426
M. Wt: 249.53 g/mol
InChI Key: FKTCJDVAAJABME-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-chloroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, featuring a bromo and chloro substituent on an ethyl chain attached to the benzene ring, along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-chloroethyl)-4-methoxybenzene typically involves the halogenation of 4-methoxyethylbenzene. The process includes:

    Chlorination: The subsequent addition of a chlorine atom using chlorine gas (Cl2) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromo-2-chloroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 1-(1-Hydroxy-2-chloroethyl)-4-methoxybenzene or 1-(1-Amino-2-chloroethyl)-4-methoxybenzene.

    Oxidation: Formation of 1-(1-Chloro-2-oxoethyl)-4-methoxybenzene.

    Reduction: Formation of 1-(2-Chloroethyl)-4-methoxybenzene.

Scientific Research Applications

1-(1-Bromo-2-chloroethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2-chloroethyl)-4-methoxybenzene involves its interaction with molecular targets through its reactive bromo and chloro groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

    1-Bromo-2-chloroethane: Shares the bromo and chloro substituents but lacks the benzene ring and methoxy group.

    4-Methoxyethylbenzene: Lacks the halogen substituents but shares the benzene ring and methoxy group.

Uniqueness: 1-(1-Bromo-2-chloroethyl)-4-methoxybenzene is unique due to the combination of its bromo, chloro, and methoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(1-bromo-2-chloroethyl)-4-methoxybenzene

InChI

InChI=1S/C9H10BrClO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6H2,1H3

InChI Key

FKTCJDVAAJABME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCl)Br

Origin of Product

United States

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